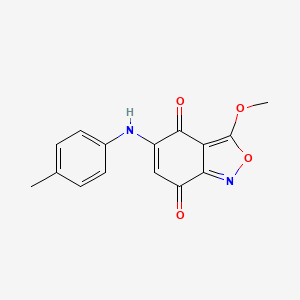
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is a complex organic compound with a unique structure that includes a benzoxazole ring substituted with methoxy and anilino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to electrophilic aromatic substitution to introduce the methoxy group. The final step involves cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic aromatic substitution can introduce various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, quinones, and amines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but lacks the benzoxazole ring.
2-Methoxy-5-methylaniline: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is unique due to its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
99336-43-3 |
|---|---|
Fórmula molecular |
C15H12N2O4 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
3-methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C15H12N2O4/c1-8-3-5-9(6-4-8)16-10-7-11(18)13-12(14(10)19)15(20-2)21-17-13/h3-7,16H,1-2H3 |
Clave InChI |
XZDSLVHTTRRLCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=O)C3=NOC(=C3C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


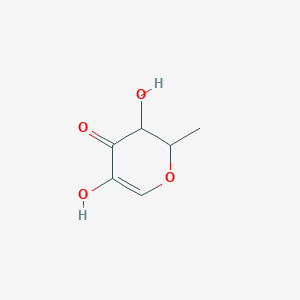

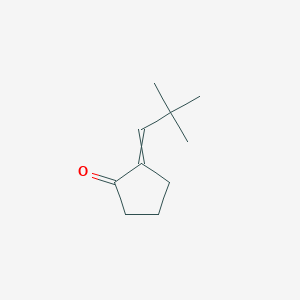

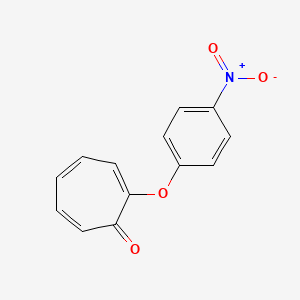
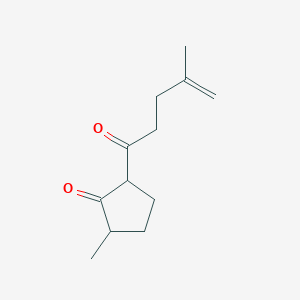
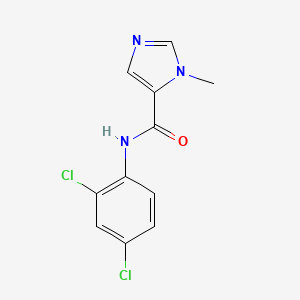
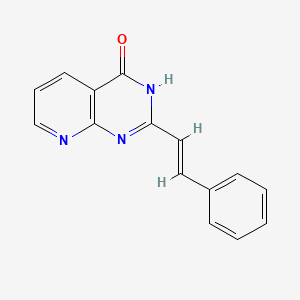
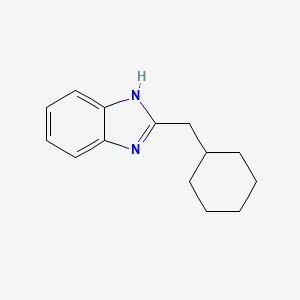

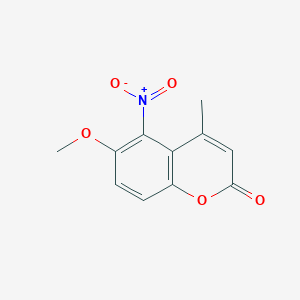
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

